molecular formula C18H20O6 B562597 3,4'-Dihydroxy-3,5',7-trimethoxyflavan CAS No. 97914-19-7

3,4'-Dihydroxy-3,5',7-trimethoxyflavan

Cat. No.: B562597
CAS No.: 97914-19-7
M. Wt: 332.352
InChI Key: IJCWCJRLHJAVFD-UHFFFAOYSA-N
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Description

3,4’-Dihydroxy-3’,5,7-trimethoxyflavan is a flavonoid compound known for its diverse biological activities. It is a derivative of flavan, characterized by the presence of hydroxyl and methoxy groups at specific positions on its structure. This compound is often studied for its potential therapeutic properties and its role in various biological processes .

Mechanism of Action

Target of Action

It is known to be a plant metabolite , which suggests that it may interact with various biological targets in plants.

Mode of Action

It is a derivative of quercetin , a flavonoid known for its antioxidant, anti-inflammatory, and anti-cancer properties. Therefore, it might share similar properties and interact with its targets in a similar manner.

Biochemical Pathways

As a plant metabolite, it may be involved in various metabolic reactions in plants .

Result of Action

One study suggests that a similar compound, 5-hydroxy-3′,4′,7-trimethoxyflavone, has shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines .

Action Environment

As a plant metabolite, its production and activity may be influenced by various environmental factors such as light, temperature, and soil conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dihydroxy-3’,5,7-trimethoxyflavan typically involves the methylation of hydroxyl groups on a flavan structure. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3,4’-Dihydroxy-3’,5,7-trimethoxyflavan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as 3,4’-dihydroxyflavan, 3,4’-dihydroxy-5,7-dimethoxyflavan, and other substituted flavan derivatives .

Scientific Research Applications

3,4’-Dihydroxy-3’,5,7-trimethoxyflavan has a wide range of scientific research applications:

Comparison with Similar Compounds

3,4’-Dihydroxy-3’,5,7-trimethoxyflavan can be compared with other similar flavonoid compounds:

List of Similar Compounds

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-21-11-7-15(22-2)12-9-14(20)18(24-16(12)8-11)10-4-5-13(19)17(6-10)23-3/h4-8,14,18-20H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCWCJRLHJAVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C(O2)C3=CC(=C(C=C3)O)OC)O)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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